molecular formula C10H16ClN B8100700 n,n,3,5-Tetramethylaniline hydrochloride

n,n,3,5-Tetramethylaniline hydrochloride

Cat. No.: B8100700
M. Wt: 185.69 g/mol
InChI Key: DYUZLLWOKJSSSV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N,3,5-tetramethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-5-9(2)7-10(6-8)11(3)4;/h5-7H,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUZLLWOKJSSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16800-70-7
Record name Benzenamine, N,N,3,5-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16800-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-Tetramethylaniline hydrochloride typically involves the following steps:

  • Nitration: : Aniline is nitrated to form 3,5-dimethylaniline .

  • Reduction: : The nitro group in 3,5-dimethylaniline is reduced to an amine group, resulting in 3,5-dimethylaniline .

  • Methylation: : The amine group in 3,5-dimethylaniline is methylated to form N,N,3,5-trimethylaniline .

  • Formation of Hydrochloride: : The amine group in N,N,3,5-trimethylaniline is protonated to form the hydrochloride salt, resulting in This compound .

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using similar synthetic routes. The process involves large reactors and controlled reaction conditions to ensure the purity and yield of the final product. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-Tetramethylaniline hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: : Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen gas (H₂) are used.

  • Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : 3,5-dimethylaniline and N,N,3,5-trimethylaniline .

  • Substitution: : Brominated or chlorinated derivatives of the benzene ring.

Scientific Research Applications

Catalysis in Polymer Synthesis

N,N,3,5-Tetramethylaniline hydrochloride has been utilized as a catalyst in the polymer synthesis of glycol methacrylate. This application is significant in the production of polymers with specific properties tailored for various industrial uses .

Photoinitiators in Polymerization

Recent studies have shown that derivatives of N,N,3,5-tetramethylaniline can function as photoinitiators in photopolymerization processes. For instance, it has been involved in the synthesis of water-soluble photoinitiators that demonstrate good storage stability and efficient polymerization capabilities when exposed to light .

Quenching Agent

The compound is also employed in rapid quenching processes, particularly with 1,8-dihydroxyanthraquinone (DHAQ). This application is crucial in studying the reactivity and kinetics of chemical reactions involving DHAQ under laser flash photolysis conditions .

Case Study 1: Photopolymerization Efficiency

A study evaluated the photopolymerization efficiency of a derivative of N,N,3,5-tetramethylaniline using real-time Fourier transform infrared spectroscopy (RT-FTIR). The results indicated that the compound effectively initiated polymerization reactions leading to the formation of hydrogels suitable for biomedical applications .

Case Study 2: Synthesis of Functionalized Compounds

In another research project, N,N,3,5-tetramethylaniline was used to synthesize functionalized aromatic compounds through electrophilic substitution reactions. The synthesized products were characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, demonstrating high yields and purity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Polymer SynthesisCatalyst for glycol methacrylate
PhotoinitiatorsUsed in synthesis of water-soluble photoinitiators
Quenching AgentRapid quenching of DHAQ for kinetic studies
Synthesis of Functionalized CompoundsElectrophilic substitution reactions

Mechanism of Action

The mechanism by which N,N,3,5-Tetramethylaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name CAS No. Key Structural Features Applications Conductivity/Reactivity Insights
N,N,3,5-Tetramethylaniline HCl 4913-13-7 N,N,3,5-tetramethyl substitution; hydrochloride Catalysis, photopolymerization, thin films High conductivity in PPTMA films
2,6-Dimethylaniline HCl 69797-49-5 2,6-dimethyl substitution; hydrochloride Pharmaceuticals, dyes Lower steric hindrance than TMA HCl
3,3',5,5'-Tetramethylbenzidine diHCl 2246-44-8 Biphenyl core with 3,3',5,5'-tetramethyl groups Electrochemical sensors, ELISA assays Enhanced π-conjugation for redox activity
4-Amino-3,5-dimethylbenzonitrile 69797-49-5 Cyano group at position 4; 3,5-dimethyl groups Organic synthesis intermediates Electron-withdrawing cyano group alters reactivity
Key Observations :
  • Steric Effects : N,N,3,5-Tetramethylaniline HCl has higher steric hindrance than 2,6-Dimethylaniline HCl due to additional methyl groups on nitrogen, limiting nucleophilic reactivity but enhancing stability in thin films .
  • Electronic Properties: The biphenyl structure of 3,3',5,5'-Tetramethylbenzidine diHCl supports redox activity, unlike TMA HCl, which is primarily an electron donor in CTCs .
  • Functional Groups: The cyano group in 4-Amino-3,5-dimethylbenzonitrile introduces polarity, contrasting with TMA HCl's nonpolar methyl groups, affecting solubility and reaction pathways .

Electrical Conductivity in Thin Films

Table 2: Conductivity Comparison of Plasma-Polymerized Films

Material Conductivity (S/cm) Thickness Dependence Dominant Conduction Mechanism
PPTMA (TMA HCl-based) ~10⁻⁶ to 10⁻⁵ Higher conductivity at lower thickness Space charge-limited conduction (SCLC)
PPPy (pyrrole-based) ~10⁻⁸ to 10⁻⁷ Lower thickness enhances conductivity Ohmic at low voltage, SCLC at high voltage
PPPy-PPTMA Bilayer ~10⁻⁷ to 10⁻⁶ Conductivity increases with PPTMA ratio Interfacial resistance reduces overall conductivity

Key Findings :

  • PPTMA films outperform PPPy due to better charge carrier mobility from methyl group delocalization .
  • Bilayer films show reduced conductivity compared to monolayers, attributed to interfacial defects and mismatched energy levels .

Table 3: Toxicity Profile Comparison

Compound Acute Toxicity (Skin) Chronic Hazards Environmental Impact
N,N,3,5-Tetramethylaniline HCl H311 (Toxic) H373 (Organ damage) Moderate
2,3,5,6-Tetrachloroaniline H302 (Harmful) H411 (Toxic to aquatic life) High
Trimethylamine HCl H315 (Skin irritation) None reported Low

Insights :

  • Chlorinated analogues (e.g., 2,3,5,6-Tetrachloroaniline) exhibit higher environmental toxicity than TMA HCl due to bioaccumulation risks .
  • TMA HCl requires stringent storage (cool, dry, away from oxidizers) to prevent degradation .

Biological Activity

n,n,3,5-Tetramethylaniline hydrochloride (TMA-HCl) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

TMA-HCl is characterized by its three methyl groups attached to the nitrogen atom and aromatic ring. This structural feature enhances its lipophilicity , facilitating its interaction with biological membranes. TMA-HCl primarily exerts its effects through interactions with various molecular targets, including enzymes and receptors.

Chemical Structure

  • Molecular Formula : C10H15N·HCl
  • Molecular Weight : 179.70 g/mol
  • CAS Number : 1193387-18-6

1. Pharmaceutical Synthesis

TMA-HCl is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

2. Antimicrobial Activity

Research has shown that TMA-HCl exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition of growth at concentrations as low as 5 mg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli5 mg/mL
S. aureus10 mg/mL
P. aeruginosa15 mg/mL

3. Toxicity Studies

In vitro toxicity studies have indicated that TMA-HCl has a cytotoxic effect on certain cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

Concentration (mg/mL)Cell Viability (%)
0100
190
570
1050

Case Study: Synthesis of Biologically Active Molecules

A significant study focused on the synthesis of novel compounds derived from TMA-HCl, demonstrating its utility as a precursor for biologically active molecules. The study reported the successful synthesis of several derivatives that exhibited enhanced activity against specific cancer cell lines.

  • Compound A : Derived from TMA-HCl showed IC50 values of 25 µM against human breast cancer cells.
  • Compound B : Another derivative demonstrated selective toxicity towards leukemia cells with an IC50 of 15 µM.

Comparative Analysis with Similar Compounds

TMA-HCl's unique structure allows it to exhibit distinct biological activities compared to similar compounds like N-methylaniline and 3,5-dimethylaniline. The presence of multiple methyl groups significantly influences its reactivity and solubility characteristics.

CompoundNumber of Methyl GroupsBiological Activity
This compound3Antimicrobial, CNS activity
N-methylaniline1Limited biological activity
3,5-Dimethylaniline2Moderate activity

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing and purifying N,N,3,5-Tetramethylaniline (TMA) hydrochloride?

  • Methodological Answer : Synthesis typically involves alkylation of 3,5-dimethylaniline followed by acidification. Purification requires careful solvent selection (e.g., ethanol/water recrystallization) and vacuum drying. Substrate preparation for thin-film applications, as in plasma polymerization, includes rigorous cleaning with nitric acid, NaOH, and CCl₄, followed by vacuum drying at 453 K to remove contaminants .

Q. How can researchers characterize the structural and optical properties of TMA hydrochloride derivatives?

  • Methodological Answer : Techniques include:

  • UV-Vis Spectroscopy : To analyze absorption maxima (e.g., charge transfer complexes with iodonium salts show shifts in λmax under NIR irradiation) .
  • FTIR : To confirm functional groups (e.g., C-N stretching at ~1250 cm⁻¹).
  • XRD : For crystallinity assessment in thin films .
  • Integral Electro-Optical Emission Measurements (IEOEM) : To study solvent-dependent fluorescence and conformational changes in sterically hindered analogs .

Advanced Research Questions

Q. How do steric effects influence the reactivity and photophysical behavior of TMA hydrochloride derivatives?

  • Methodological Answer : Steric hindrance from methyl groups alters molecular conformation. For example, in analogs like TM-ADMA, anthryl and dimethylamino groups twist ≥60° out of the phenyl plane, reducing π-π stacking and fluorescence quantum yield. Comparative studies using IEOEM and S1-S2 absorption spectra can quantify these effects .

Q. What mechanistic insights govern TMA hydrochloride’s role in near-infrared (NIR)-induced photothermal decomposition?

  • Methodological Answer : TMA acts as an electron donor in charge transfer complexes (CTCs) with iodonium salts. Under NIR, CTCs undergo rapid heating (ΔT > 100°C), initiating thermal polymerization. Kinetic studies using time-resolved spectroscopy and Arrhenius analysis (Ea calculations) reveal temperature-dependent reaction pathways .

Q. How can researchers mitigate instability issues in TMA hydrochloride during high-temperature applications?

  • Methodological Answer : Stability can be improved via:

  • Encapsulation : Embedding in polymer matrices (e.g., methyl acrylate-vinyl acetate composites) to reduce thermal degradation .
  • Additive Screening : Antioxidants like BHT (butylated hydroxytoluene) at 0.1-1 wt% to inhibit oxidation.
  • In Situ Monitoring : TGA-DSC coupled with mass spectrometry to track decomposition products under controlled atmospheres .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorescence lifetimes of TMA derivatives: How to reconcile conflicting data?

  • Methodological Answer : Variations arise from solvent polarity and excitation wavelength. For example, in polar solvents (e.g., DMSO), lifetimes decrease due to solvation effects. Standardize measurements using time-correlated single-photon counting (TCSPC) with degassed solvents and controlled oxygen levels .

Experimental Design Table

Application Key Parameters References
Plasma-polymerized thin filmsSubstrate: Glass, Cleaning: HNO₃/NaOH/CCl₄, Drying: 453 K, 10 min
NIR photothermal decompositionCTC Composition: TMA + Iodonium salt (1:1 molar ratio), λex: 808 nm
Steric hindrance analysisSolvent: Toluene/EtOH (4:1), IEOEM setup: 10 kV/cm electric field

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